molecular formula C13H14N2O2 B1267745 Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate CAS No. 59746-98-4

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Cat. No.: B1267745
CAS No.: 59746-98-4
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-LUAWRHEFSA-N
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Description

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is an organic compound known for its unique structure and reactivity. It is often used in various chemical syntheses and research applications due to its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl cyanoacetate+4-methylanilineEthyl 2-cyano-3-(4-methylanilino)prop-2-enoate\text{Ethyl cyanoacetate} + \text{4-methylaniline} \rightarrow \text{this compound} Ethyl cyanoacetate+4-methylaniline→Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-ethoxyphenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methylphenylamino)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the cyano group and the ethyl ester group also contributes to its reactivity and versatility in various chemical reactions.

Properties

CAS No.

59746-98-4

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9-

InChI Key

KDMYZZUPYLVGAF-LUAWRHEFSA-N

SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N

Origin of Product

United States

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